molecular formula C15H24BN3O2 B13453909 2-(Piperidin-4-yl)pyrimidine-5-boronic acid pinacol ester

2-(Piperidin-4-yl)pyrimidine-5-boronic acid pinacol ester

Cat. No.: B13453909
M. Wt: 289.18 g/mol
InChI Key: VLWFYMNXGCOMKS-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidinyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the pyrimidine ring.

    Boronate Ester Formation: The boronate ester can be formed by reacting the pyrimidine derivative with a boronic acid or boronic ester under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.

    Substitution: The boronate ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in cross-coupling reactions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the coupling partner used.

Scientific Research Applications

2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-infective drugs.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can also participate in reversible covalent interactions with biological molecules, making it useful in enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its pyrimidine core, piperidinyl group, and boronate ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H24BN3O2

Molecular Weight

289.18 g/mol

IUPAC Name

2-piperidin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-13(19-10-12)11-5-7-17-8-6-11/h9-11,17H,5-8H2,1-4H3

InChI Key

VLWFYMNXGCOMKS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCNCC3

Origin of Product

United States

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